
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid is a synthetic organic compound with a unique structure that includes a fluorine atom, a hydroxy group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of fluorinated pyridines and organoboron reagents in Suzuki–Miyaura coupling reactions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate, with the reactions carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and hydroxy group play crucial roles in its binding affinity and specificity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
This compound: Similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both fluorine and hydroxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H16FNO4 |
|---|---|
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
(2S,4R)-4-fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,5-13)4-12-7(9(15)16)3-6(11)8(12)14/h6-7,13H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m1/s1 |
Clé InChI |
WJLRYHOUHBPBMV-RQJHMYQMSA-N |
SMILES isomérique |
CC(C)(CN1[C@@H](C[C@H](C1=O)F)C(=O)O)CO |
SMILES canonique |
CC(C)(CN1C(CC(C1=O)F)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


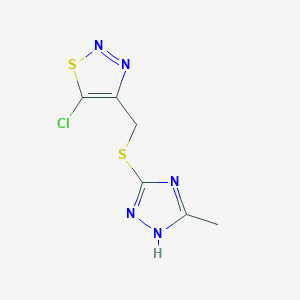

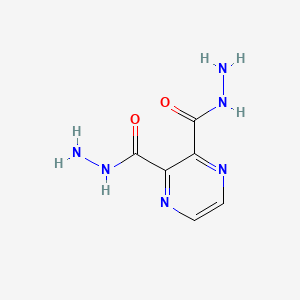
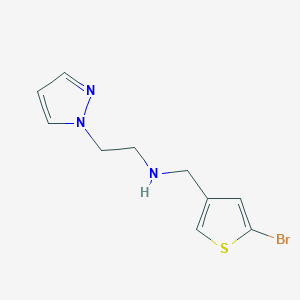

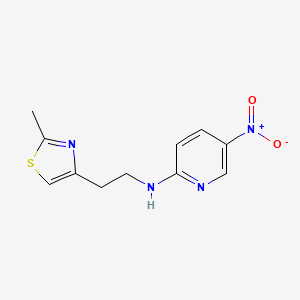

![4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B14909485.png)
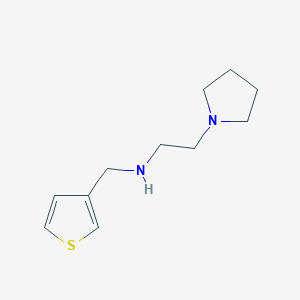
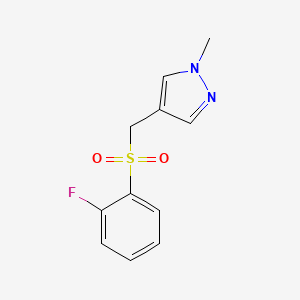
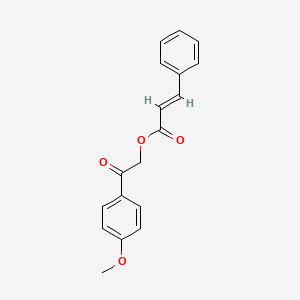

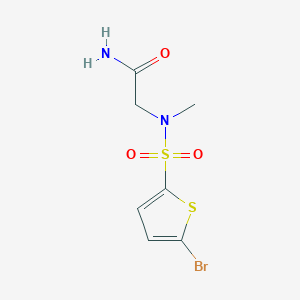
![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)
